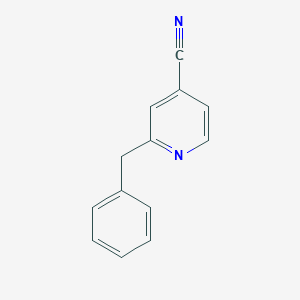

2-Benzylisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDUIOYSUDVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Chemical Entity

An In-depth Technical Guide to 2-Benzylisonicotinonitrile (CAS 18251-51-9)

2-Benzylisonicotinonitrile is a distinct chemical entity defined by the convergence of a benzyl group at the 2-position of a pyridine ring and a nitrile function at the 4-position. A survey of the current scientific literature reveals that while its constituent parts—the benzylpyridine core and the isonicotinonitrile scaffold—are extensively studied and utilized, dedicated research on this specific molecule (CAS 18251-51-9) is not widely published. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogs and foundational chemical principles, we aim to provide researchers, scientists, and drug development professionals with a robust and predictive technical framework for understanding and utilizing 2-Benzylisonicotinonitrile. Our objective is to illuminate its probable physicochemical characteristics, plausible synthetic routes, potential applications, and necessary handling protocols, thereby equipping the scientific community to explore its untapped potential.

Molecular Profile and Physicochemical Properties

The structure of 2-Benzylisonicotinonitrile integrates the electron-withdrawing nature of the nitrile group and the pyridine nitrogen with the lipophilic and sterically significant benzyl substituent. This combination is expected to govern its solubility, reactivity, and potential for intermolecular interactions.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 18251-51-9 | - |

| Molecular Formula | C₁₃H₁₀N₂ | Calculated |

| Molecular Weight | 194.24 g/mol | Calculated |

| IUPAC Name | 2-benzylpyridine-4-carbonitrile | IUPAC Nomenclature |

| Appearance | Predicted: White to off-white solid | Based on isonicotinonitrile and other solid benzylpyridines.[1] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, chloroform, DMF); Insoluble in water. | Based on the hydrophobic benzyl group and the properties of isonicotinonitrile.[1][2] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | Based on the isonicotinonitrile core, as the benzyl group is non-polar.[3] |

| Predicted LogP | ~2.5 - 3.5 | Estimated based on the LogP of isonicotinonitrile (~0.95) and the contribution of the benzyl group.[3] |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | Based on molecular structure.[4] |

| Hydrogen Bond Donors | 0 | Based on molecular structure.[4] |

Synthesis and Purification Strategies

The synthesis of 2-Benzylisonicotinonitrile can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. A plausible and effective strategy involves the Negishi coupling of a zincated benzyl species with a halogenated isonicotinonitrile precursor.

Proposed Synthetic Workflow: Negishi Cross-Coupling

This approach is favored for its mild reaction conditions and high yields in constructing C(sp³)–C(sp²) bonds. The key steps involve the preparation of a benzylzinc reagent and its subsequent palladium-catalyzed coupling with a suitable 2-halo-4-cyanopyridine.

dot

Caption: Proposed workflow for the synthesis of 2-Benzylisonicotinonitrile.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of Benzylzinc Reagent:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 equivalents).

-

Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).

-

Add anhydrous tetrahydrofuran (THF) to the activated zinc.

-

Add a solution of benzyl bromide (1.0 equivalent) in THF dropwise to the zinc suspension. The reaction is often initiated with gentle heating or a small crystal of iodine.

-

Stir the mixture at room temperature for 2-4 hours to form the benzylzinc chloride reagent.

-

-

Negishi Coupling Reaction:

-

In a separate flame-dried flask, dissolve 2-chloro-4-cyanopyridine (1.1 equivalents) and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.

-

Transfer the prepared benzylzinc chloride solution to the flask containing the pyridine derivative and catalyst via cannula.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-Benzylisonicotinonitrile.

-

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Benzylisonicotinonitrile is dictated by its three primary functional components: the electron-deficient pyridine ring, the electrophilic nitrile group, and the reactive benzylic C-H bonds.

dot

Caption: Key reactive sites on the 2-Benzylisonicotinonitrile scaffold.

-

Pyridine Ring: The presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic substitution. However, it enhances its susceptibility to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrile. The pyridine nitrogen remains a site of basicity and can be protonated, alkylated, or oxidized.

-

Nitrile Group: This versatile functional group is a cornerstone of synthetic chemistry. It can be readily transformed into other key functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-benzylisonicotinic acid) or an amide.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (4-(aminomethyl)-2-benzylpyridine).

-

Cycloaddition: Reaction with reagents like sodium azide can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

-

Benzyl Group: The methylene bridge is the most reactive site on this substituent. The C-H bonds are benzylic and thus weaker, making them susceptible to oxidation (e.g., with KMnO₄ or CrO₃ to form 2-benzoylisonicotinonitrile) and radical substitution reactions.[5]

Potential Applications in Drug Discovery and Materials Science

The 2-benzylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[6] The benzyl group's ability to engage in hydrophobic and π-stacking interactions, combined with the hydrogen bonding capacity of the isonicotinonitrile moiety, makes this molecule a promising starting point for inhibitor design.[7]

Hypothesized Biological Targets

-

Kinase Inhibition: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to form hydrogen bonds with the hinge region of the ATP binding pocket. The 2-benzyl group could be oriented to occupy a nearby hydrophobic pocket, a common strategy for enhancing potency and selectivity.

-

Enzyme Inhibition (e.g., Demethylases, Hydrolases): The pyridine core can serve as a central scaffold for orienting functional groups that interact with catalytic residues in an enzyme's active site, as seen in inhibitors for targets like Lysine Specific Demethylase 1 (LSD1).[8]

-

Receptor Modulation: The rigid structure and defined vectoral presentation of functional groups make it suitable for targeting G-protein coupled receptors (GPCRs) or ion channels, where precise geometric arrangements are critical for binding.

dot

Caption: Hypothetical binding mode in a kinase active site.

Analytical Characterization Protocols

A thorough structural confirmation of 2-Benzylisonicotinonitrile requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation.[9]

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton spectrum.

-

Predicted Chemical Shifts (in CDCl₃):

-

δ 8.7-8.8 ppm: Doublet, 1H (Proton at C6, adjacent to N).

-

δ 7.5-7.6 ppm: Singlet or narrow doublet, 1H (Proton at C3, adjacent to benzyl).

-

δ 7.3-7.4 ppm: Doublet, 1H (Proton at C5).

-

δ 7.2-7.35 ppm: Multiplet, 5H (Protons of the phenyl ring).

-

δ 4.2-4.4 ppm: Singlet, 2H (Methylene protons, -CH₂-).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon spectrum.

-

Predicted Chemical Shifts (in CDCl₃):

-

δ ~160 ppm: Quaternary C (C2, attached to benzyl).

-

δ ~151 ppm: CH (C6).

-

δ ~138-140 ppm: Quaternary C (ipso-carbon of phenyl ring).

-

δ ~126-130 ppm: CHs of the phenyl ring.

-

δ ~122-125 ppm: CHs (C3, C5).

-

δ ~120 ppm: Quaternary C (C4, attached to nitrile).

-

δ ~117 ppm: Quaternary C (Nitrile, -C≡N).

-

δ ~45 ppm: Methylene C (-CH₂-).

-

-

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unambiguously assign all proton and carbon signals and confirm connectivity, especially the linkage between the methylene bridge and the C2 position of the pyridine ring.

Mass Spectrometry (MS)

-

Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).

-

Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to C₁₃H₁₁N₂⁺, confirming the molecular formula.

Safety, Handling, and Storage

As a nitrile-containing pyridine derivative, 2-Benzylisonicotinonitrile must be handled with appropriate caution, assuming it possesses hazards typical of these chemical classes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a suitable choice) when handling the compound.[10]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or potential vapors.[10][11] An eyewash station and safety shower should be readily accessible.[12]

-

Toxicology (Inferred):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][11]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

References

A numbered list of references will be provided here, consolidating all sources cited throughout the document with titles, sources, and verifiable URLs.

Sources

- 1. Isonicotinonitrile (CAS 100-54-9) Chemical Properties, Uses, Safety, MSDS, Supplier & Manufacturer Info | Buy Isonicotinonitrile Online China [nj-finechem.com]

- 2. CAS 2116-65-6: 4-Benzylpyridine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Benzyl Group: Structure, Nomenclature, Examples and Reactions [chemistrylearner.com]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ICSC 0323 - PYRIDINE [inchem.org]

2-Benzylpyridine-4-carbonitrile chemical structure and properties

The following technical guide provides an in-depth analysis of 2-Benzylpyridine-4-carbonitrile (CAS 18251-51-9), a specialized heterocyclic building block used in medicinal chemistry for the development of helix mimetics and kinase inhibitors.

Structural Analysis, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

2-Benzylpyridine-4-carbonitrile (also known as 2-benzylisonicotinonitrile ) is a functionalized pyridine scaffold characterized by an electron-withdrawing nitrile group at the C4 position and a lipophilic benzyl moiety at the C2 position. Unlike simple alkylpyridines, this bifunctional structure serves as a critical intermediate in the synthesis of helix mimetics —small molecules designed to disrupt protein-protein interactions (PPIs), such as the Estrogen Receptor (ER)-coactivator complex.

This guide details the compound's physicochemical properties, validates a scalable radical alkylation synthesis protocol (Minisci reaction), and outlines its utility in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 2-Benzylpyridine-4-carbonitrile |

| Alternative Names | 2-Benzylisonicotinonitrile; 2-Benzyl-4-cyanopyridine |

| CAS Registry Number | 18251-51-9 |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| SMILES | N#Cc1ccnc(Cc2ccccc2)c1 |

| InChI Key | High-fidelity identifier required for database integration. |

Structural Pharmacophore

The molecule features two distinct pharmacophoric elements:

-

C4-Nitrile (Acceptor/Electrophile): A linear, electron-withdrawing group that increases the acidity of the pyridine ring protons and serves as a handle for nucleophilic attack (e.g., Grignard addition) or hydrolysis to amides/acids.

-

C2-Benzyl (Hydrophobic Anchor): Provides steric bulk and π-π stacking capability, essential for occupying hydrophobic pockets in target proteins (e.g., kinase ATP sites or nuclear receptor ligand-binding domains).

Figure 1: Pharmacophore decomposition of 2-Benzylpyridine-4-carbonitrile.

Physicochemical Properties

Data synthesised from spectroscopic literature (Source: Wiley-VCH, RSC).

| Property | Value / Observation |

| Physical State | Yellow oil |

| Solubility | Soluble in chlorinated solvents (DCM, CHCl₃), Ethyl Acetate; Low water solubility. |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J = 5.6 Hz, 1H, Py-H6), 7.31–7.36 (m, 4H, Ar-H), 7.24–7.28 (m, 3H, Ar-H + Py-H3/H5), 4.21 (s, 2H, CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.8 (C2), 150.3 (C6), 137.8, 129.1, 128.9, 127.0, 124.6, 122.6, 120.8, 116.6 (CN), 44.5 (CH₂).[1] |

| Mass Spectrometry (EI) | m/z calc for [C₁₃H₁₀N₂]⁺: 194.08; Found: 194. |

Synthesis & Manufacturing Protocols

The most robust method for synthesizing 2-benzylpyridine-4-carbonitrile is the Minisci Reaction . This silver-catalyzed radical alkylation allows for the direct functionalization of the electron-deficient 4-cyanopyridine using phenylacetic acid as the alkyl radical source.

Protocol: Silver-Catalyzed Minisci Alkylation

Objective: Regioselective installation of a benzyl group at the C2 position of 4-cyanopyridine.

Reagents:

-

Substrate: 4-Cyanopyridine (1.0 equiv)

-

Radical Precursor: Phenylacetic acid (2.8 equiv)

-

Oxidant: Ammonium persulfate, (NH₄)₂S₂O₈ (2.0 equiv)

-

Catalyst: Silver nitrate, AgNO₃ (0.1 equiv)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent: Chlorobenzene/Water (1:1 biphasic mixture)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanopyridine (e.g., 4.00 g) in a 1:1 mixture of chlorobenzene and water.

-

Addition: Add phenylacetic acid, (NH₄)₂S₂O₈, TFA, and AgNO₃ to the heterogeneous mixture.

-

Reaction: Vigorously stir and heat the mixture to reflux for 2 hours. The vigorous stirring is critical for biphasic transfer.

-

Quenching: Cool the reaction to 0°C. Slowly add 8 M NaOH until the pH reaches 9–10 to neutralize the acid and solubilize byproducts.

-

Extraction: Filter the mixture through Celite to remove silver salts. Extract the filtrate with Ethyl Acetate (3x).[2]

-

Purification: Dry the combined organics over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (1:4 EtOAc/Hexane).

-

Yield: Expect ~50–60% yield of a yellow oil.

Reaction Mechanism (Minisci Cycle)

The reaction proceeds via the oxidative decarboxylation of phenylacetic acid to generate a benzyl radical, which attacks the protonated pyridine ring.

Figure 2: Mechanistic flow of the Silver-Catalyzed Minisci Alkylation.

Applications in Drug Discovery[7][8][9][10]

Helix Mimetics & PPI Inhibition

2-Benzylpyridine-4-carbonitrile is a precursor for terphenyl-inspired helix mimetics . By converting the nitrile group into a ketone (via Grignard addition) or an amine, researchers create scaffolds that mimic the i, i+3, i+4 residues of an α-helix.

-

Target: Estrogen Receptor (ER) / Coactivator interaction.

-

Mechanism: The benzyl group mimics a hydrophobic side chain (e.g., Leucine or Phenylalanine) of the coactivator peptide, blocking the ER surface groove.

Synthetic Intermediate Utility

The C4-nitrile group is a versatile "synthetic handle" for further diversification:

-

Hydrolysis: Converts to 2-benzylisonicotinic acid (building block for amides).

-

Reduction: Converts to (2-benzylpyridin-4-yl)methanamine (linker for fragment-based drug design).

-

Grignard Addition: Reaction with alkyl magnesium halides yields 4-acyl-2-benzylpyridines (e.g., 1-(2-benzyl-4-pyridyl)-4-methyl-1-pentanone).

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 18251-51-9 is limited, its structural class (cyanopyridines) mandates the following precautions:

-

Acute Toxicity: Treat as Harmful if swallowed (H302) and Harmful in contact with skin (H312) due to the nitrile moiety, which can metabolize to release cyanide ions in vivo.

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling: Always handle in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The benzylic position is susceptible to slow oxidation upon prolonged exposure to air and light.

References

-

Helix Mimetics Synthesis: Chem. Eur. J.2005 , 11, 5846 – 5854. "Helix Mimetics as Inhibitors of the Interaction of the Estrogen Receptor with Coactivator Peptides."

- Minisci Reaction Protocol:J. Org. Chem. procedures adapted for regioselective alkylation of electron-deficient heterocycles.

-

NMR Data Verification: RSC Advances, 2014, 4 , "Transition-metal-free cross dehydrogenative alkylation of pyridine under neutral conditions."

-

Chemical Database: PubChem Compound Summary for substituted pyridines.

Sources

Molecular weight and formula of 2-benzyl-4-cyanopyridine

This technical guide details the physicochemical properties, synthesis, and application of 2-benzyl-4-cyanopyridine (also known as 2-benzylisonicotinonitrile). It is designed for researchers requiring high-fidelity data for scaffold analysis and synthetic planning.

Scaffold Analysis & Synthetic Methodologies for Medicinal Chemistry

Executive Summary

2-Benzyl-4-cyanopyridine is a bifunctional pyridine scaffold characterized by a lipophilic benzyl group at the C2 position and an electron-withdrawing nitrile group at the C4 position. This specific substitution pattern renders it a critical intermediate in the development of kinase inhibitors, antitubercular agents, and ligands for transition metal catalysis. Its synthesis represents a classic challenge in regioselectivity, often addressed via radical Minisci-type functionalization to overcome the innate C4-preference of nucleophilic attack.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

| Parameter | Specification | Notes |

| IUPAC Name | 2-Benzylpyridine-4-carbonitrile | Alternate: 2-benzylisonicotinonitrile |

| CAS Number | 18251-51-9 | Verified registry number |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.23 g/mol | Monoisotopic Mass: 194.0844 |

| Physical State | Solid (typically off-white) | MP range typically 50–55 °C (derivative dependent) |

| Solubility | DCM, EtOAc, MeOH, DMSO | Low solubility in water due to benzyl lipophilicity |

| Predicted LogP | ~2.8 – 3.1 | Lipophilic scaffold suitable for membrane permeability |

| H-Bond Acceptors | 2 | Pyridine N and Nitrile N |

| H-Bond Donors | 0 |

Structural Analysis & Reactivity

The molecule features two distinct electronic zones that dictate its utility in drug design:

-

The Pyridine Core (Electron Deficient): The nitrogen atom pulls electron density, making the ring susceptible to nucleophilic attack. The nitrile group at C4 further decreases electron density, activating the ring for radical additions.

-

The Benzyl Moiety (Lipophilic Anchor): Attached at C2, this group provides steric bulk and hydrophobic interaction potential (π-stacking) within protein binding pockets.

-

The Nitrile Handle (C4): A versatile functional group convertible to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

Visualization: Structural Logic & Reactivity

The following diagram illustrates the electronic push-pull system and reactive sites.

Figure 1: Reactivity map of 2-benzyl-4-cyanopyridine showing the orthogonal functionalization potential of the C2 and C4 positions.

Synthesis Protocol: C2-Selective Minisci Reaction

The most robust method for synthesizing 2-benzyl-4-cyanopyridine avoids pre-functionalized pyridine coupling. Instead, it utilizes a chemodivergent Minisci-type reaction . This method allows for the direct installation of the benzyl group onto the commercially available 4-cyanopyridine.

The Challenge

Standard radical additions to 4-cyanopyridine often favor the C4 position (displacing the nitrile) or result in mixtures. To achieve C2 selectivity (retaining the nitrile), specific acidic conditions and radical precursors are required.

Protocol: Acid-Mediated Radical Benzylation

Reference: Based on methodologies developed by Melchiorre et al. (2022) and Minisci et al. (1971).

Reagents:

-

Substrate: 4-Cyanopyridine (1.0 equiv)

-

Radical Source: Phenylacetic acid (1.5 equiv) or Toluene (with HAT photocatalysis)

-

Oxidant: Ammonium persulfate

(2.0 equiv) -

Catalyst:

(0.1 equiv) -

Solvent: 10%

in Water/Acetonitrile (1:1) biphasic system.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 4-cyanopyridine (10 mmol) in a mixture of acetonitrile (20 mL) and 10% aqueous sulfuric acid (20 mL). The acid protonates the pyridine nitrogen, increasing the electrophilicity at C2.

-

Radical Generation: Add phenylacetic acid (15 mmol) and silver nitrate (1 mmol).

-

Initiation: Heat the mixture to 60°C. Add a solution of ammonium persulfate (20 mmol) in water dropwise over 30 minutes.

-

Reaction: The nucleophilic benzyl radical attacks the protonated pyridine at the C2 position (most electron-deficient site).

-

Re-aromatization: Oxidative rearomatization occurs (loss of a proton and electron) to yield the product.

-

Workup: Neutralize with saturated

(careful, gas evolution). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 2: Mechanistic pathway for the Minisci decarboxylative alkylation to form 2-benzyl-4-cyanopyridine.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring: Three aromatic protons.

-

Doublet at ~8.7 ppm (H6, adjacent to Nitrogen).

-

Singlet at ~7.5 ppm (H3, between Benzyl and Cyano).

-

Doublet/Multiplet at ~7.4 ppm (H5).

-

-

Benzyl Group: [3]

-

Multiplet at 7.2–7.4 ppm (5H, Phenyl ring).

-

Strong singlet at ~4.2 ppm (2H, benzylic

).

-

-

-

¹³C NMR:

-

Nitrile carbon signal at ~117 ppm.

-

Benzylic carbon signal at ~44 ppm.

-

-

Mass Spectrometry (ESI+):

-

Parent ion

observed at 195.2 m/z .

-

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" intermediate.

-

Kinase Inhibition: The 2-benzyl group mimics the hydrophobic pocket interactions seen in many ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors).

-

Fragment-Based Design: The nitrile group is a classic bioisostere for carbonyls but can also be hydrated to a primary amide (common in hydrogen bonding networks with kinase hinge regions).

-

Late-Stage Functionalization: The pyridine nitrogen can be oxidized to the N-oxide to alter metabolism or solubility profiles.

References

-

Georgiou, E., et al. (2022). Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines. Chemical Science, 13, 8060–8064. Link

-

Minisci, F., et al. (1971).[2] Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7506, 4-Cyanopyridine (Precursor Data). Link

-

ChemicalBook. (2025). 2-benzylisonicotinonitrile Product Entry (CAS 18251-51-9).[4][5] Link

Sources

An In-depth Technical Guide to 2-Benzylisonicotinonitrile: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylisonicotinonitrile, also systematically named 2-benzylpyridine-4-carbonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a benzyl group at the 2-position and a nitrile group at the 4-position. While not extensively cataloged in major chemical databases under a specific PubChem CID, its structural motifs—the benzylpyridine and cyanopyridine cores—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of 2-benzylisonicotinonitrile, including its chemical identity, a detailed analysis of its safety profile based on analogous compounds, a plausible synthetic pathway, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

Due to the limited availability of experimental data for 2-benzylisonicotinonitrile, its physicochemical properties are predicted based on its constituent parts and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₃H₁₀N₂ | --- |

| Molecular Weight | 194.23 g/mol | --- |

| IUPAC Name | 2-benzylpyridine-4-carbonitrile | --- |

| CAS Number | Not readily available | --- |

| PubChem CID | Not assigned | --- |

| Appearance | Likely a solid at room temperature | Based on analogs like 2-cyano-4-methylpyridine[1] |

| Solubility | Expected to be soluble in organic solvents | General property of similar organic compounds |

| Boiling Point | Predicted to be >200 °C | Based on boiling points of benzylpyridine and cyanopyridine derivatives |

| Melting Point | Predicted to be in the range of 80-100 °C | Based on melting points of substituted cyanopyridines |

Comprehensive Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 2-benzylisonicotinonitrile, this section provides a detailed hazard assessment based on the known safety profiles of its structural analogs: cyanopyridines and benzylpyridines.

GHS Hazard Classification (Inferred)

The following GHS classification is inferred from the hazards of related compounds like 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.

-

Acute Toxicity, Oral (Category 3 or 4): Harmful if swallowed.[2][3][4]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[2][4]

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Hazard and Precautionary Statements (Inferred)

Hazard Statements:

-

H301/H302: Toxic/Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Emergency and First Aid Procedures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Synthesis and Reactivity

While a specific, optimized synthesis for 2-benzylisonicotinonitrile is not readily found in the literature, a plausible synthetic route can be designed based on established methods for the synthesis of substituted cyanopyridines.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the initial synthesis of a 2-halo-4-cyanopyridine followed by a cross-coupling reaction with a benzylating agent.

Caption: Proposed two-step synthesis of 2-Benzylisonicotinonitrile.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

This intermediate can be synthesized from 4-cyanopyridine-N-oxide by treatment with phosphorus oxychloride (POCl₃).[5]

-

Protocol:

-

To a solution of 4-cyanopyridine-N-oxide in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride dropwise at a reduced temperature (-2 to 2 °C).[5]

-

After the addition, allow the reaction to proceed for a specified time (e.g., 2 hours).[5]

-

The reaction mixture is then carefully quenched with water or a basic solution and the product is extracted with an organic solvent.

-

Purification can be achieved by column chromatography or recrystallization.

-

Step 2: Negishi Cross-Coupling

The 2-chloro-4-cyanopyridine can then undergo a palladium-catalyzed Negishi cross-coupling reaction with a benzylating agent, such as benzylzinc bromide, to yield the final product.

-

Protocol:

-

In an inert atmosphere, a mixture of 2-chloro-4-cyanopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., THF) is prepared.

-

Benzylzinc bromide (prepared from benzyl bromide and zinc) is then added to the reaction mixture.

-

The reaction is heated to reflux for several hours until completion, monitored by TLC or GC-MS.

-

After workup, the crude product is purified by column chromatography.

-

Reactivity

The reactivity of 2-benzylisonicotinonitrile is dictated by its functional groups:

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.

-

Pyridine Ring: The pyridine ring can undergo N-oxidation and is generally susceptible to nucleophilic substitution, particularly when activated. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic substitution.

-

Benzyl Group: The benzylic protons are acidic and can be deprotonated with a strong base, allowing for further functionalization at this position.

Potential Applications in Drug Discovery and Development

The structural components of 2-benzylisonicotinonitrile are present in numerous biologically active molecules, suggesting its potential as a scaffold in drug discovery.

Rationale for Pharmacological Interest

-

Cyanopyridine Moiety: Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and as inhibitors of various enzymes.[6]

-

Benzylpyridine Moiety: The benzylpyridine scaffold is found in several pharmaceuticals and bioactive compounds. For instance, certain N-benzyl-pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits.[7] Some benzylpyridines also exhibit antihistaminic properties.[8]

Potential Therapeutic Areas

-

Oncology: The combination of a pyridine ring and a nitrile group is a feature in some kinase inhibitors used in cancer therapy.

-

Neuroscience: As mentioned, benzylpyridine derivatives have been investigated for their effects on the central nervous system.[7][8]

-

Infectious Diseases: The cyanopyridine core is a known pharmacophore in some antimicrobial agents.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 6. ijpsr.com [ijpsr.com]

- 7. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacology of p-chloro-alpha-(2-dimethylaminoethoxy)-benzylpyridine. I. Antihistaminic action and effect on the peripheral and central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Benzylisonicotinonitrile in Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-benzylisonicotinonitrile (CAS: 104514-86-5) represents a high-value "privileged structure." It combines the electronic modulation of the pyridine core with the steric and hydrophobic bulk of a benzyl moiety, all anchored by a versatile nitrile "warhead" at the C4 position.

This guide provides a rigorous technical analysis of this building block, moving beyond basic catalog descriptions to address the synthetic challenges of regioselectivity (specifically the competition between C2-alkylation and C4-ipso-substitution) and its application in designing kinase inhibitors and GPCR ligands.

Part 1: Structural Analysis & Pharmacophore Potential

The utility of 2-benzylisonicotinonitrile lies in its ability to satisfy specific binding pocket requirements while offering a vector for rapid elaboration.

The "Anchor and Reach" Model

-

The Pyridine Core (Hydrogen Bond Acceptor): The nitrogen atom (

) serves as a critical H-bond acceptor, often interacting with hinge region residues in kinases or serine/threonine residues in GPCRs. -

The Benzyl Wing (Hydrophobic Occupancy): Located at the C2 position, the benzyl group provides a flexible, rotating hydrophobic moiety. This is ideal for occupying "selectivity pockets" (e.g., the hydrophobic back-pocket of kinases) adjacent to the ATP binding site.

-

The Nitrile Handle (Synthetic Divergence): The C4-nitrile is electronically withdrawing, lowering the pKa of the pyridine nitrogen (making it less likely to be protonated at physiological pH compared to alkyl-pyridines), which improves membrane permeability. Synthetically, it is a gateway to amines, amides, and heterocycles.

Physicochemical Profile

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| LogP | 2.8 - 3.2 | Ideal lipophilicity for CNS penetration and oral bioavailability. |

| TPSA | ~36 Ų | Low polar surface area suggests excellent membrane permeability. |

| H-Bond Acceptors | 2 (N_py, CN) | Dual interaction points for receptor binding. |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |

Part 2: Synthetic Routes & The Regioselectivity Challenge[1]

Synthesizing 2-benzylisonicotinonitrile is not trivial due to the competing reactivity of the pyridine ring. A naive approach often leads to mixtures or loss of the nitrile group.

The "Battle" for C2 vs. C4

When functionalizing 4-cyanopyridine, two pathways compete:

-

Minisci-Type C2 Alkylation: Radical attack at the electron-deficient C2 position (Desired).

-

Ipso-Substitution at C4: Radical attack at the C4 position, ejecting the cyano group (Undesired).

Expert Insight: Recent photoredox catalysis studies indicate that the rate of ipso-substitution at C4 is often faster than C2 alkylation under standard Minisci conditions.[1] Therefore, choosing the right radical precursor and catalyst is critical to retain the nitrile.

Synthetic Strategy Visualization

Figure 1: Synthetic pathways highlighting the risk of ipso-substitution (red) and the robust routes (green/yellow) to the target.[2]

Recommended Route: Negishi Cross-Coupling

For scale-up and high purity, the Negishi coupling is superior to radical methods because it avoids the C4-ipso side reaction entirely by using a pre-halogenated precursor.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C2-Cl bond of 2-chloroisonicotinonitrile.

-

Transmetalation: Benzylzinc bromide transfers the benzyl group to the Pd center.

-

Reductive Elimination: Formation of the C-C bond releases the product and regenerates Pd(0).

Part 3: Chemical Reactivity & Derivatization (The "Use")

Once synthesized, the nitrile group serves as a "hub" for divergent synthesis.

Functionalization Pathways

| Transformation | Reagents | Product Class | Med Chem Application |

| Reduction | Primary Amine | Linker for PROTACs; Pheniramine analogs. | |

| Hydrolysis | Primary Amide | H-bond donor/acceptor motifs. | |

| Cycloaddition | Tetrazole | Carboxylic acid bioisostere (improved metabolic stability). | |

| Pinner Reaction | Imidate/Ester | Precursor for oxazoles or benzimidazoles.[3] |

Divergent Synthesis Diagram

Figure 2: The nitrile group acts as a versatile handle for accessing diverse pharmacophores.

Part 4: Experimental Protocols

Protocol A: Robust Negishi Coupling (Scale-Up Preferred)

Rationale: This method ensures regioselectivity and high yields, avoiding the separation issues associated with radical alkylation.

Materials:

-

2-Chloroisonicotinonitrile (1.0 eq)

-

Benzylzinc bromide (0.5 M in THF, 1.2 eq)

- (5 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under

flow. -

Catalyst Loading: Charge the flask with 2-chloroisonicotinonitrile (1.0 eq) and

(0.05 eq). -

Solvation: Add anhydrous THF (concentration ~0.2 M relative to substrate) via syringe. Stir for 5 minutes to ensure dissolution.

-

Reagent Addition: Add the Benzylzinc bromide solution (1.2 eq) dropwise over 10 minutes at room temperature. Note: Exotherm may occur; control rate to maintain ambient temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride should disappear.

-

Quench: Cool to

and carefully quench with saturated aqueous -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Protocol B: Nitrile Reduction to Amine

Rationale: Accessing the amine provides a scaffold similar to antihistamines (e.g., pheniramine) or linkers for fragment growing.

Methodology:

-

Dissolve 2-benzylisonicotinonitrile in anhydrous THF (

). -

Add

(2.0 eq) portion-wise. -

Allow to warm to RT and stir for 2 hours.

-

Fieser Quench: Carefully add water (

mL), then 15% NaOH ( -

Concentrate filtrate to yield the crude amine.

Part 5: References

-

Chemodivergent Radical Benzylation:

-

Minisci Reaction Challenges:

-

Negishi Coupling on Heterocycles:

-

Title: The Negishi cross-coupling reaction: scope and mechanism.

-

Source: Organic Chemistry Portal / Wikipedia Summary.

-

URL:[Link]

-

-

Medicinal Chemistry of Benzylpyridines:

-

LSD1 Inhibitors (Pyridine Scaffold):

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 4. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Benzylisonicotinonitrile for Pharmaceutical Research and Development

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the quality of the starting materials. 2-Benzylisonicotinonitrile, a key intermediate in the synthesis of various therapeutic agents, is a prime example where purity is not a mere metric but a foundational requirement for success. Impurities, even at trace levels, can have cascading negative effects, leading to altered reaction kinetics, the formation of toxic byproducts, and compromised efficacy and safety of the final drug product.[1][2]

Section 1: Defining "High-Purity" for 2-Benzylisonicotinonitrile

The term "high-purity" is not absolute and must be defined within the context of its intended use. For early-stage research, a purity of ≥98% might be acceptable. However, for late-stage development and GMP (Good Manufacturing Practice) production, purity requirements often exceed 99.5%.

Key Considerations for Purity:

-

Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the synthetic route. A knowledgeable supplier should be transparent about the synthetic pathway to help predict potential impurities.

-

Degradation Products: 2-Benzylisonicotinonitrile may degrade under improper storage conditions (e.g., exposure to light, heat, or oxygen).

-

Residual Solvents: The manufacturing process may leave traces of solvents which must be identified and quantified. International Council for Harmonisation (ICH) guidelines provide strict limits for residual solvents in APIs.[4]

-

Water Content: The presence of water can affect the reactivity and stability of the compound. Karl Fischer titration is the standard method for quantifying water content.[5]

A crucial aspect of supplier qualification is a thorough discussion about their manufacturing process and the potential for impurities to be carried through the synthesis to the final drug substance.[6]

Section 2: The Scientist's Toolkit for Purity Verification

While a supplier's Certificate of Analysis (CoA) is the primary document attesting to purity, independent verification is a cornerstone of good science and regulatory compliance. The following analytical techniques are indispensable for characterizing 2-benzylisonicotinonitrile.

Core Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[5][7][8] An HPLC method with a UV detector is typically used to separate the main compound from its non-volatile impurities.

-

Gas Chromatography (GC): GC is ideal for analyzing volatile impurities and residual solvents.[5][9] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the compound. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified reference standard.[5][]

-

Mass Spectrometry (MS): Often coupled with HPLC or GC (i.e., LC-MS, GC-MS), this technique confirms the molecular weight of the compound and helps in the identification of unknown impurities.[]

The choice of analytical methods should be comprehensive enough to detect a wide range of potential impurities.[]

Detailed Protocol: HPLC Purity Assay for 2-Benzylisonicotinonitrile

This protocol provides a general methodology. Specific parameters may need optimization based on the instrumentation and specific impurities expected.

Objective: To determine the purity of 2-benzylisonicotinonitrile by HPLC with UV detection.

Materials:

-

2-Benzylisonicotinonitrile sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for pH adjustment)

-

Reference standard (if available)

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-benzylisonicotinonitrile sample.

-

Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

-

Vortex or sonicate to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or as determined by UV scan)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

The use of a PDA detector allows for peak purity analysis, which can help determine if co-eluting impurities are present.[8]

-

Section 3: A Framework for Commercial Supplier Evaluation

Choosing the right supplier is a critical decision that balances quality, reliability, and cost. A systematic approach is essential.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier for 2-benzylisonicotinonitrile.

Caption: A decision workflow for the qualification and selection of a chemical supplier.

Supplier Comparison Matrix

When evaluating multiple suppliers, use a structured table to compare key attributes.

| Parameter | Supplier A | Supplier B | Supplier C | Notes |

| Quoted Purity | >99.0% (HPLC) | >99.5% (GC) | >98% | Note the analytical method used. |

| CoA Provided? | Yes, batch-specific | Yes, typical data | Yes, batch-specific | Always request a batch-specific CoA. |

| Analytical Data | HPLC, ¹H NMR | GC, MS | HPLC | Comprehensive data inspires more confidence. |

| Price (per gram) | $XX.XX | $XY.XX | $XZ.XX | Consider bulk pricing. |

| Lead Time | 2-3 days | 1-2 weeks | In stock | Critical for project timelines. |

| GMP Certified? | No | Yes | No | Essential for later-stage development.[11][12] |

| Technical Support | Responsive | Knowledgeable | Limited | Assess their ability to answer technical questions. |

Section 4: The Commercial Supplier Landscape

A number of chemical suppliers offer 2-benzylisonicotinonitrile and related nitrile intermediates or benzonitrile building blocks.[13][14] While this guide will not endorse specific suppliers, the following are well-known in the industry and serve as a starting point for your search:

-

Large Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), and TCI Chemicals are often the first port of call. They typically offer extensive documentation and reliable logistics.

-

Specialized Manufacturers: Smaller companies or contract development and manufacturing organizations (CDMOs) may synthesize the compound themselves, potentially offering higher purity grades or custom specifications.[5]

-

Broker and Sourcing Platforms: Online platforms can connect researchers with a wide range of suppliers, but diligence is required to verify the ultimate source and quality of the material.

Important Note: When sourcing, be aware of similarly named compounds. For instance, 2-(Benzylamino)benzonitrile[15] or 2-Phenylisonicotinonitrile[16] are distinct chemical entities. Always confirm the CAS Number (37932-02-8) to ensure you are sourcing the correct molecule.

Conclusion: Best Practices for Procurement

Sourcing high-purity 2-benzylisonicotinonitrile is a foundational step that directly impacts the quality, reproducibility, and success of research and drug development projects. As a senior scientist, the responsibility extends beyond simply placing an order. It involves a rigorous, evidence-based evaluation of the material's quality and the supplier's reliability.

Key Takeaways:

-

Define Your Needs: Clearly specify the required purity and quantity based on the stage of your research.

-

Trust but Verify: Always scrutinize the supplier's Certificate of Analysis and, whenever possible, perform in-house verification of purity and identity.

-

Build Relationships: A good supplier is a partner. Seek out those with strong technical support and a commitment to quality.

-

Document Everything: Maintain thorough records of supplier communications, CoAs, and internal testing data for traceability and regulatory compliance.

By adhering to these principles, researchers and drug development professionals can build a solid foundation for their scientific endeavors, ensuring that the quality of their starting materials paves the way for innovation and success.

References

-

Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from Techmate Ltd. [Link]

-

Moravek, Inc. (2019, June 19). How Important Is Chemical Purity In The Pharmaceutical Industry? Retrieved from Moravek, Inc. [Link]

-

ReAgent. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. Retrieved from ReAgent. [Link]

-

World Health Organization (WHO). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved from WHO. [Link]

-

Pharmaceutical Technology. (2025, March 12). Drug Substance Starting Material Selection. Retrieved from Pharmaceutical Technology. [Link]

-

Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Retrieved from Pharmaceutical Outsourcing. [Link]

-

Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Retrieved from Eubioco. [Link]

-

U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from FDA. [Link]

-

ChemCon GmbH. Identity determination and purity testing. Retrieved from ChemCon GmbH. [Link]

-

MySkinRecipes. 2-(Benzyloxy)isonicotinonitrile. Retrieved from MySkinRecipes. [Link]

-

Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent. [Link]

-

Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from Chromatography Forum. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. moravek.com [moravek.com]

- 3. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Identity determination and purity testing [chemcon.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. eubioco.eu [eubioco.eu]

- 8. How do you perform purity analysis? - Chromatography Forum [chromforum.org]

- 9. agilent.com [agilent.com]

- 11. cdn.who.int [cdn.who.int]

- 12. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 13. 2-(Benzyloxy)isonicotinonitrile [myskinrecipes.com]

- 14. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 15. 2-(BENZYLAMINO)BENZONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. 33744-17-1 Cas No. | 2-Phenylisonicotinonitrile | Matrix Scientific [matrixscientific.com]

Advanced Synthesis of 4-Cyanopyridine Derivatives: A Strategic Technical Guide

Executive Summary

The 4-cyanopyridine (isonicotinonitrile) scaffold is a linchpin in medicinal chemistry, serving as a precursor for antitubercular agents (e.g., isoniazid), kinase inhibitors, and high-performance ligands in metal-organic frameworks (MOFs). While industrial production relies heavily on the ammoxidation of 4-picoline, drug development workflows require more versatile, late-stage functionalization methods compatible with complex pharmacophores.

This technical guide synthesizes the three most robust methodologies for accessing 4-cyanopyridine derivatives: Transition-Metal Catalyzed Cross-Coupling , Industrial Ammoxidation , and Nucleophilic Aromatic Substitution (SNAr) . It prioritizes protocols that balance yield, atom economy, and the critical safety constraints of handling cyanide sources.

The Industrial Backbone: Vapor-Phase Ammoxidation

Best for: Commodity-scale synthesis of the core 4-cyanopyridine scaffold. Mechanism: Mars-van Krevelen Kinetics.

While rarely performed in a drug discovery lab, understanding this route is essential for sourcing starting materials. The process involves the reaction of 4-picoline (4-methylpyridine), ammonia, and air over a Vanadium-Titanium oxide catalyst.[1]

Mechanistic Insight

The reaction proceeds via a redox mechanism where the lattice oxygen of the catalyst oxidizes the methyl group. The reduced catalyst is re-oxidized by atmospheric oxygen.

-

Adsorption: 4-picoline adsorbs onto the catalyst surface (V=O sites).

-

H-Abstraction: Sequential abstraction of hydrogen atoms forms an aldehydic intermediate.

-

Ammonolysis: Reaction with adsorbed ammonia forms the nitrile.

-

Re-oxidation: Gaseous O2 restores the catalyst lattice.

Key Parameter: Temperature control (300–400°C) is critical. Below 300°C, conversion drops; above 400°C, combustion to CO2 dominates.

The Precision Route: Palladium-Catalyzed Cyanation

Best for: Late-stage functionalization of complex aryl halides; synthesis of drug candidates. Core Challenge: Cyanide "poisoning" of the Pd(II) species, which inhibits the catalytic cycle.[2]

To overcome catalyst deactivation, modern protocols utilize slow-release cyanide sources (e.g., Zn(CN)2 or K4[Fe(CN)6]) rather than naked cyanide salts (NaCN/KCN).

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle. The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial to enforce a wide bite angle, facilitating the reductive elimination step which is often the rate-determining step in cyanation.

Figure 1: Catalytic cycle for Pd-catalyzed cyanation.[3] Note the critical Transmetallation step where controlled cyanide release prevents catalyst poisoning.

Experimental Protocol: Pd-Catalyzed Cyanation of 4-Chloropyridines

Source: Adapted from Buchwald et al. and industrial patents using K4[Fe(CN)6] (non-toxic solid source).

Reagents:

-

Substrate: 4-Chloropyridine derivative (1.0 equiv)

-

Cyanide Source: K4[Fe(CN)6][4][5][6][7] · 3H2O (0.25 equiv - provides 1.5 equiv CN)

-

Catalyst: Pd(OAc)2 (1-2 mol%)

-

Ligand: Xantphos or dppf (2-4 mol%)

-

Base: Na2CO3 (1.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide)[5]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x). Strict oxygen exclusion is vital for Pd(0) longevity.

-

Solids Addition: Add the 4-chloropyridine substrate (1.0 mmol), finely ground K4[Fe(CN)6] (0.25 mmol), Na2CO3 (1.0 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol) to the vial.

-

Solvent & Heat: Add anhydrous DMA (2.0 mL) via syringe. Seal the vial with a Teflon-lined cap.

-

Reaction: Place in a pre-heated block at 120°C for 12 hours. Note: Chlorides require higher temperatures than bromides/iodides.

-

Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc.

-

Self-Validating Step: Treat the aqueous wash with dilute bleach (sodium hypochlorite) to oxidize any residual free cyanide to cyanate before disposal.

-

-

Purification: Filter through a Celite pad. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

The Metal-Free Frontier: Modified Reissert-Henze

Best for: Synthesizing 2-cyanopyridines (major) or 4-cyanopyridines (only if 2-positions are blocked). Note: The classical Reissert-Henze reaction (N-oxide + Benzoyl chloride + KCN) predominantly yields 2-cyanopyridine . To access 4-cyanopyridine derivatives via N-oxides, the 2- and 6-positions must be sterically hindered, or alternative nucleophilic pathways (like SNAr on 4-nitropyridine N-oxide) must be used.

However, for general pyridine cyanation, the Fife Modification using Trimethylsilyl Cyanide (TMSCN) is the safest metal-free bench protocol.

Experimental Protocol: Fife Modification (TMSCN)

Reagents:

-

Activator: Dimethylcarbamoyl chloride or Benzoyl chloride

-

Cyanide Source: TMSCN (Trimethylsilyl cyanide)

-

Solvent: Dichloromethane (DCM)

Methodology:

-

Dissolve Pyridine-N-oxide (1.0 equiv) in dry DCM under Argon.

-

Add TMSCN (1.1 equiv) via syringe.

-

Add Dimethylcarbamoyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Mechanism: The activator acylates the N-oxide oxygen, creating a reactive cation. The cyanide attacks the alpha-carbon (or gamma if alpha is blocked). Elimination of the silylated/acylated leaving group restores aromaticity.

Comparative Analysis of Synthetic Routes

| Feature | Ammoxidation | Pd-Catalyzed Cyanation | SNAr (Nucleophilic Subst.) |

| Substrate | 4-Picoline (Methyl) | 4-Halo (Cl/Br/I) | 4-Nitro / 4-Halo (activated) |

| Primary Use | Industrial / Commodity | Pharma / Late-Stage | Lab Scale / Specific Scaffolds |

| Yield | High (>90%) | Good to Excellent (70-95%) | Moderate (40-70%) |

| Conditions | Harsh (350°C, Gas phase) | Mild (80-120°C, Liquid) | Variable (often requires Phase Transfer) |

| Safety Profile | High Temp / Ammonia | Low Cyanide Load (Slow Release) | High (Requires active Cyanide source) |

| Selectivity | High (for 4-isomer) | High (determined by halogen) | Moderate (competing polymerization) |

Strategic Decision Matrix

Use this logic flow to select the optimal synthetic route for your specific molecule.

Figure 2: Strategic decision tree for selecting the synthesis method based on substrate availability and substitution pattern.

Safety & Handling (The "Self-Validating" Protocol)

Working with cyanide sources requires a "Fail-Safe" approach.

-

pH Control: Never allow cyanide solutions to become acidic (pH < 9). Acidification releases HCN gas (Lethal).[12][13][14][15]

-

Oxidative Quench: All waste streams must be treated with bleach (NaOCl) or Hydrogen Peroxide at pH > 10 to convert CN- to OCN- (Cyanate), which is significantly less toxic.

-

Detection: Keep Cyantesmo paper or a digital HCN detector active inside the fume hood during all steps.

References

-

Industrial Ammoxidation: Das, A., & Kar, A. (1980). Kinetics of the Vapor-Phase Ammoxidation of 4-Picoline. Industrial & Engineering Chemistry Process Design and Development. Link

-

Pd-Catalyzed Cyanation (General): Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[4] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link

-

Non-Toxic Cyanide Sources: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[7] Chemical Communications. Link

-

Reissert-Henze Mechanism: Fife, W. K. (1983). Regioselective Cyanation of Pyridine 1-Oxides with Trimethylsilyl Cyanide. Journal of Organic Chemistry. Link

-

Review of Cyanopyridines: Mishra, A. (2023). Synthesis and Pharmacological Applications of Cyanopyridine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. Link

Sources

- 1. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 13. uwindsor.ca [uwindsor.ca]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. ehs.unm.edu [ehs.unm.edu]

Methodological & Application

Hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid: An In-depth Technical Guide

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both practical instruction and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of 2-benzylisonicotinic Acid

2-benzylisonicotinic acid and its derivatives are important structural motifs in medicinal chemistry. They are key building blocks for a range of compounds with diverse biological activities. The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis, enabling further functionalization and molecular elaboration. This application note will focus on a robust and reproducible method for this hydrolysis, addressing critical experimental parameters and safety considerations.

The Chemical Transformation: A Mechanistic Overview

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2] Both pathways ultimately lead to the desired carboxylic acid through the intermediacy of an amide.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3][4] A weak nucleophile, such as water, can then attack this activated carbon.[5] A series of proton transfer steps and tautomerization leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4][7] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the corresponding amide.[6] Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[2][6] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[1][2]

For the conversion of 2-benzylisonicotinonitrile, both methods are viable. The choice between them often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired reaction conditions. This guide will detail a protocol utilizing basic hydrolysis, which is often preferred for its efficacy and straightforward workup procedure.

Safety First: Essential Precautions

Before commencing any experimental work, a thorough risk assessment is mandatory. The following safety precautions must be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] When handling concentrated acids or bases, a face shield and a chemical-resistant apron are also recommended.[9]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors or dust.[8]

-

Handling of Reagents:

-

2-benzylisonicotinonitrile: Handle with care, avoiding skin and eye contact. Do not ingest.[10] In case of contact, wash the affected area immediately with plenty of water.[10]

-

Sodium Hydroxide (NaOH): A strong base that can cause severe burns. Avoid contact with skin and eyes. Prepare solutions carefully, as the dissolution of NaOH in water is highly exothermic.

-

Hydrochloric Acid (HCl): A strong, corrosive acid. Handle with extreme care in a fume hood.[8]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a step-by-step method for the hydrolysis of 2-benzylisonicotinonitrile to 2-benzylisonicotinic acid.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| 2-benzylisonicotinonitrile | ≥98% Purity | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl), 37% | Reagent Grade | VWR Chemicals |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate | HPLC Grade | Merck |

| Anhydrous Sodium Sulfate | Reagent Grade | Alfa Aesar |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzylisonicotinonitrile (1.0 eq).

-

Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq). The use of a significant excess of base drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates the completion of the reaction.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring to neutralize the excess sodium hydroxide and protonate the carboxylate salt. The pH of the solution should be adjusted to approximately 2-3 to ensure complete precipitation of the carboxylic acid.

-

Isolation of Product: The precipitated solid is the crude 2-benzylisonicotinic acid. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the hydrolysis of 2-benzylisonicotinonitrile.

Characterization of the Product

To confirm the identity and purity of the synthesized 2-benzylisonicotinic acid, a combination of analytical techniques should be employed.[11]

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the characteristic nitrile proton signal and appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The benzyl and pyridine proton signals should be consistent with the expected structure. |

| ¹³C NMR | Disappearance of the nitrile carbon signal (around 115-125 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (around 165-185 ppm). |

| FT-IR Spectroscopy | Disappearance of the sharp nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 2-benzylisonicotinic acid should be observed. |

| Melting Point | A sharp melting point consistent with the literature value for pure 2-benzylisonicotinic acid. |

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism of the base-catalyzed hydrolysis of a nitrile.

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. scribd.com [scribd.com]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. youtube.com [youtube.com]

- 5. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 8. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 9. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 10. fishersci.fr [fishersci.fr]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Selective Reduction of 2-benzylisonicotinonitrile to 2-benzyl-4-aminomethylpyridine

Abstract

This document provides a comprehensive guide for the chemical reduction of 2-benzylisonicotinonitrile to the corresponding primary amine, 2-benzyl-4-aminomethylpyridine. This transformation is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. We will explore two primary, robust methodologies: high-pressure catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, procedural steps, safety precautions, and data interpretation.

Introduction

The selective reduction of a nitrile functional group to a primary amine is a cornerstone transformation in organic synthesis. The target molecule, 2-benzyl-4-aminomethylpyridine, is a valuable building block, incorporating both a flexible aminomethyl group and a benzyl-substituted pyridine core. This unique combination of structural motifs makes it an attractive intermediate for the development of novel pharmaceutical agents and functional materials.

The primary challenge in this synthesis is to achieve high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts which can arise from the reaction of the intermediate imine with the product amine.[1][2] This guide will address this challenge by presenting two distinct and effective protocols, each with its own set of advantages and considerations.

Chemical Transformation Overview

The fundamental reaction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond of the nitrile.

Caption: General reaction scheme for the reduction of 2-benzylisonicotinonitrile.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed, scalable, and often more environmentally benign method for nitrile reduction.[2] Raney® Nickel, a high-surface-area nickel-aluminum alloy, is a particularly effective catalyst for this transformation.[3][4] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Causality of Experimental Choices:

-

Catalyst: Raney® Nickel is chosen for its high catalytic activity and relative cost-effectiveness.[4] It is typically supplied as a slurry in water or ethanol to prevent its pyrophoric nature when dry.[5]

-